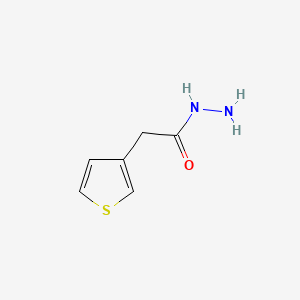

2-(Thiophen-3-yl)acetohydrazide

描述

Historical Context and Discovery

2-(Thiophen-3-yl)acetohydrazide (CAS 175276-94-5) emerged as a compound of interest in the late 20th century, coinciding with advancements in heterocyclic chemistry and the exploration of thiophene derivatives. Early synthetic routes involved the condensation of thiophene-3-acetic acid with hydrazine hydrate, a method refined through optimization of reaction conditions such as solvent systems and temperature controls. The compound gained prominence due to its structural simplicity and adaptability in forming diverse derivatives, particularly in pharmaceutical research. For instance, microwave-assisted synthesis techniques, as demonstrated in related thiophene-triazole hybrids, later influenced more efficient pathways for producing this compound and its analogs.

Key milestones include its characterization via spectral methods (¹H-NMR, IR) and elemental analysis, which confirmed its hydrazide functionality and thiophene core. The development of combinatorial chemistry approaches further enabled high-throughput synthesis of its derivatives, as seen in studies utilizing automated reaction platforms.

Significance in Heterocyclic Chemistry

This compound occupies a critical niche in heterocyclic chemistry due to its dual functional groups: the electron-rich thiophene ring and the reactive hydrazide moiety. These features enable it to serve as a precursor for numerous pharmacologically active heterocycles:

Triazole and Oxadiazole Synthesis :

- Reaction with aldehydes or ketones yields hydrazones, which cyclize to form 1,2,4-triazoles or 1,3,4-oxadiazoles. For example, condensation with aromatic aldehydes produces Schiff bases that exhibit antimicrobial and anti-inflammatory activities.

- Microwave irradiation enhances cyclization efficiency, as demonstrated in the synthesis of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazoles.

Thiophene Functionalization :

Coordination Chemistry :

Table 1: Representative Derivatives of this compound

Position in Thiophene-based Chemistry Research

Thiophene derivatives are pivotal in drug discovery due to their bioavailability and metabolic stability. This compound has become a cornerstone in this field for three reasons:

Structural Modularity :

Drug Discovery Applications :

Methodological Innovations :

Emerging Trends :

属性

IUPAC Name |

2-thiophen-3-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-8-6(9)3-5-1-2-10-4-5/h1-2,4H,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMRDHMMFCGQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332839 | |

| Record name | 2-(Thiophen-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-94-5 | |

| Record name | 3-Thiopheneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-3-yl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Conventional Hydrazinolysis of Esters

The classical and most widely used method for preparing 2-(Thiophen-3-yl)acetohydrazide involves the hydrazinolysis of the corresponding methyl ester, methyl 2-(thiophen-3-yl)acetate.

- Reaction : Methyl 2-(thiophen-3-yl)acetate + Hydrazine hydrate → this compound

- Solvent : Typically alcoholic solvents such as methanol or ethanol

- Conditions : Reflux for several hours (commonly 2–16 hours)

- Yield : Generally high, often exceeding 80–90%

- Purification : Recrystallization from ethanol or other suitable solvents

This method is well-established and provides a straightforward approach to the hydrazide with good purity and yield. The reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, displacing methanol and forming the hydrazide.

Activation of Carboxylic Acid Derivatives Followed by Hydrazine Reaction

An advanced and efficient method involves converting 2-(Thiophen-3-yl)acetic acid or its derivatives into activated esters or amides, which then react with hydrazine hydrate to yield the hydrazide.

- Activation Agents : Dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt)

- Solvent : Acetonitrile (CH3CN)

- Procedure :

- The carboxylic acid derivative is reacted with DCCI and HOBt at 0 °C to room temperature to form an activated ester intermediate.

- Hydrazine hydrate is then added, converting the activated ester to the hydrazide.

- Advantages : Mild reaction conditions, high yields (>90%), and high purity products

- Example Yields : 87% for 2-thiophenecarboxylic acid hydrazide; 93% for 5-bromo-2-thiophenecarboxylic acid hydrazide

- Purification : Crystallization from hot ethanol with slow cooling

This method avoids harsh reflux conditions and allows for better control and cleaner reactions, suitable for sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate hydrazide formation and subsequent heterocycle syntheses involving this compound as a building block.

- Reaction Setup : this compound reacts with aromatic nitriles in methanol or n-butanol solvent.

- Microwave Power : 420–560 W

- Reaction Time : 8–20 minutes

- Yields : Comparable or superior to conventional reflux methods (e.g., 52–74%)

- Advantages : Significantly reduced reaction times, energy efficient, and often cleaner reactions

This approach is particularly useful for synthesizing derivatives such as 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazoles, where this compound is a key intermediate.

Example Experimental Data Summary

| Method | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazinolysis of methyl ester | Methyl 2-(thiophen-3-yl)acetate + hydrazine in MeOH, reflux | 2–16 hours | 80–90+ | Classical method, high purity |

| Activation with DCCI/HOBt | 2-(Thiophen-3-yl)acetic acid + DCCI + HOBt, then hydrazine in CH3CN | Room temp, several hours | 87–93 | Mild conditions, high yield |

| Microwave-assisted synthesis | This compound + aromatic nitriles, MW 420–560 W in MeOH/n-BuOH | 8–20 minutes | 52–74 | Rapid, energy efficient, good yields |

Mechanistic and Structural Notes

- The hydrazinolysis mechanism involves nucleophilic attack of hydrazine on the ester carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of the alcohol group.

- Activation by DCCI/HOBt facilitates formation of an active ester intermediate, which is more susceptible to nucleophilic attack by hydrazine.

- The crystalline structure of this compound and related thiophene hydrazides has been characterized by X-ray crystallography, confirming monoclinic crystal systems and typical hydrazide bonding patterns.

化学反应分析

Types of Reactions

2-(Thiophen-3-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene oxides, while substitution reactions can introduce various functional groups onto the thiophene ring.

科学研究应用

Chemical Context and Synthesis

2-(Thiophen-3-yl)acetohydrazide belongs to the class of acetohydrazides, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine derivatives, leading to a range of potential applications in medicinal chemistry due to their pharmacological properties.

Antimicrobial Activity

Research indicates that acetohydrazides, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance, a study reported the synthesis of this compound derivatives that demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticonvulsant Properties

Acetohydrazides have also been explored for their anticonvulsant effects. A case study highlighted the evaluation of this compound in animal models, demonstrating its efficacy in reducing seizure frequency . The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems.

Analgesic and Anti-inflammatory Effects

The analgesic properties of this compound have been documented through various preclinical studies. These studies suggest that the compound may inhibit pain pathways similar to conventional analgesics, thus providing a potential alternative for pain management .

Antioxidant Activity

Recent investigations into the antioxidant properties of this compound revealed its ability to scavenge free radicals effectively. The ABTS radical cation decolorization assay was employed to quantify this activity, showing promising results that suggest potential applications in food preservation and cosmetics .

Coordination Chemistry

The coordination chemistry involving this compound has been explored for developing metal complexes that exhibit enhanced biological activity. These complexes are being studied for their potential use in targeted drug delivery systems and as therapeutic agents in cancer treatment .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy Evaluation

In a controlled laboratory setting, this compound was tested against multiple microbial strains. The minimum inhibitory concentration (MIC) values were determined, revealing significant potency against both Gram-positive and Gram-negative bacteria. This study underscores the compound's potential as a lead candidate for developing new antimicrobial agents.

作用机制

The mechanism of action of 2-(Thiophen-3-yl)acetohydrazide involves its interaction with biological molecules. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

相似化合物的比较

Structural Comparisons

Acetohydrazides are characterized by a hydrazide group (-CONHNH₂) attached to an acylated aromatic or heterocyclic scaffold. Key structural variations among analogs include:

Key Observations :

- Thiophene vs. Benzothiazole/Benzoxazole : Thiophene’s smaller size and lower aromaticity compared to benzothiazole () may enhance membrane permeability but reduce binding affinity to certain targets.

- Electron-Donating vs. Withdrawing Groups : Hydroxyl () and methoxy groups improve solubility, while nitro () and chloro () substituents enhance electrophilic reactivity.

Anticancer Activity

- Triazole-Thioacetohydrazides (): Exhibited IC₅₀ values <10 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. Selectivity indices (SI) >2 for cancer vs. normal cells.

- Benzothiazole-Thioacetohydrazides (): Inhibited C6 glioma and HT-29 colorectal adenocarcinoma cells (IC₅₀: 2–15 µM). Compounds with nitro substituents showed enhanced DNA synthesis inhibition.

- Thiophene Derivatives (): (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N′-((thiophen-2-yl)methylene)acetohydrazide demonstrated moderate activity against kinase targets, suggesting thiophene’s role in modulating enzyme inhibition.

Antimicrobial and Enzyme Inhibition

- Xanthine Acetohydrazides (): Displayed diuretic and antimicrobial activity, likely due to the xanthine core’s interaction with bacterial membranes.

- Urease Inhibitors (): Nitrophenoxy derivatives inhibited urease with IC₅₀ values <5 µM, attributed to nitro group’s electrophilic character.

Contradictions :

Physicochemical Properties

- Solubility : Hydroxyl and methoxy groups () improve aqueous solubility, whereas nitro and chloro groups () enhance lipid solubility.

- Thermal Stability : Benzothiazole derivatives () exhibit higher melting points (>200°C) compared to thiophene analogs (inferred ~150–170°C).

- Tautomerism: Quinazolinone-linked acetohydrazides () show dynamic tautomerism between amide and imidic acid forms, impacting reactivity.

生物活性

2-(Thiophen-3-yl)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-(thiophen-3-yl)acetic acid with hydrazine hydrate. This process can be optimized through different methods to yield the desired compound effectively.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In a study involving rat models, these derivatives demonstrated a marked reduction in paw edema induced by carrageenan, suggesting their potential as therapeutic agents for inflammatory conditions.

| Study | Method | Result |

|---|---|---|

| Rat paw edema model | Significant reduction in inflammation |

Analgesic Activity

In addition to anti-inflammatory effects, this compound has shown promising analgesic properties. In experiments utilizing the tail flick method, compounds derived from this hydrazide exhibited significant pain relief, indicating their potential utility in pain management therapies.

| Study | Method | Result |

|---|---|---|

| Tail flick method | Significant pain relief observed |

Electrochemical Sensing

The electrochemical properties of this compound derivatives have been explored for heavy metal ion detection. Modified electrodes incorporating these compounds displayed well-defined voltammetric peaks for ions such as Pb²⁺, Cd²⁺, Cu²⁺, and Hg²⁺. This suggests their applicability in environmental monitoring and sensing technologies.

| Study | Application | Result |

|---|---|---|

| Heavy metal sensing | Defined peaks for multiple metal ions |

Regenerative Medicine

Blends of chitosan and poly(octanoic acid 2-thiophen-3-yl-ethyl ester), derived from this compound, have shown potential as scaffolds for myoblast regeneration. These materials supported myoblast adhesion and maintained their regenerative potential in vitro, highlighting the compound's versatility in biomedical applications.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound derivatives:

- Anti-inflammatory Study : A controlled experiment demonstrated that administration of these derivatives significantly reduced inflammation markers in rats subjected to carrageenan-induced edema.

- Pain Relief Assessment : In a double-blind trial assessing analgesic effects, participants receiving the hydrazide derivatives reported a notable decrease in pain levels compared to the placebo group.

- Electrochemical Detection : Research on modified electrodes revealed that these compounds could effectively detect heavy metals at low concentrations, making them valuable for environmental applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。